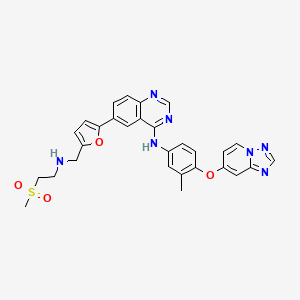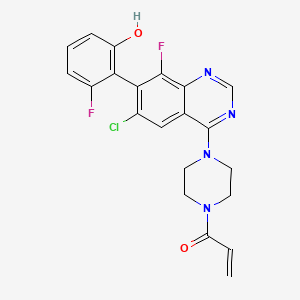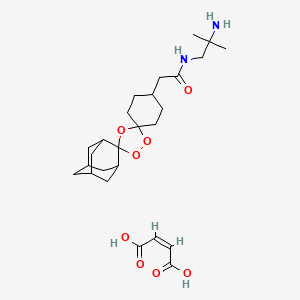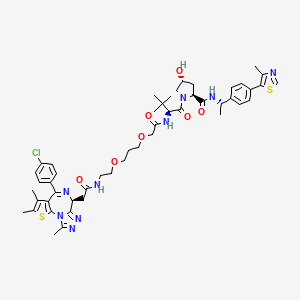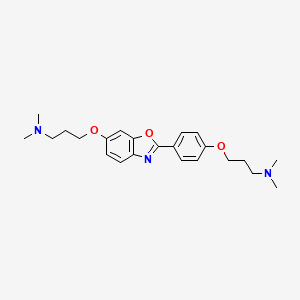
AT791
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AT791 is a potent and orally bioavailable inhibitor of Toll-like receptor 7 and Toll-like receptor 9. These receptors are part of the innate immune system and play a crucial role in recognizing pathogen-associated molecular patterns and damage-associated molecular patterns. By inhibiting these receptors, this compound can modulate immune responses, making it a valuable compound for research in immunology and inflammation .
Scientific Research Applications
AT791 has a wide range of scientific research applications, including:
Immunology: As an inhibitor of Toll-like receptor 7 and Toll-like receptor 9, this compound is used to study immune responses and develop therapies for autoimmune diseases.
Inflammation: this compound’s ability to modulate inflammatory pathways makes it valuable for research into inflammatory diseases.
Cancer Research: By modulating immune responses, this compound can be used to study the tumor microenvironment and develop cancer immunotherapies.
Virology: This compound’s inhibition of Toll-like receptor 7 and Toll-like receptor 9 signaling pathways can be used to study viral infections and develop antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AT791 involves multiple steps, including the formation of benzo[d]oxazole and the subsequent attachment of various functional groups. The key steps include:
Formation of benzo[d]oxazole: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of functional groups: The benzo[d]oxazole core is then functionalized with groups such as dimethylamino and propoxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
AT791 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzo[d]oxazole core.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s efficacy .
Mechanism of Action
AT791 exerts its effects by inhibiting the signaling pathways of Toll-like receptor 7 and Toll-like receptor 9. These receptors are located in the endosomal compartments of immune cells and recognize nucleic acids from pathogens. By binding to these receptors, this compound prevents their activation and subsequent signaling, thereby modulating the immune response. The compound’s ability to accumulate in intracellular acidic compartments enhances its efficacy .
Comparison with Similar Compounds
Similar Compounds
E6446: Another potent inhibitor of Toll-like receptor 7 and Toll-like receptor 9, with similar mechanisms of action.
Hydroxychloroquine: A drug commonly used to treat lupus, which also inhibits Toll-like receptor 7 and Toll-like receptor 9 signaling.
Uniqueness of AT791
This compound is unique due to its high oral bioavailability and potent inhibition of both Toll-like receptor 7 and Toll-like receptor 9. Its ability to accumulate in intracellular acidic compartments and weak interaction with nucleic acids make it a highly effective inhibitor compared to other compounds .
Properties
IUPAC Name |
3-[4-[6-[3-(dimethylamino)propoxy]-1,3-benzoxazol-2-yl]phenoxy]-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-25(2)13-5-15-27-19-9-7-18(8-10-19)23-24-21-12-11-20(17-22(21)29-23)28-16-6-14-26(3)4/h7-12,17H,5-6,13-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYWFWUJUHSMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)OCCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

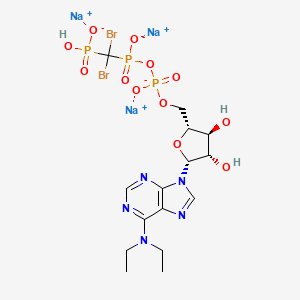

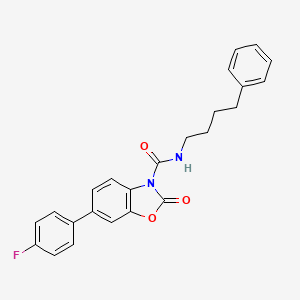
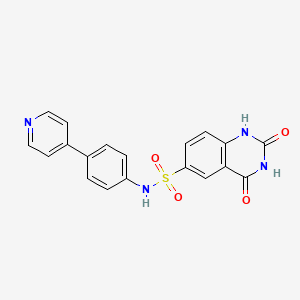
![4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride](/img/structure/B605585.png)

